
Novexatin
Descripción general
Descripción
Novexatin es un péptido antifúngico novedoso desarrollado por NovaBiotics Ltd. Está diseñado específicamente para el tratamiento tópico de la onicomicosis, una infección fúngica de las uñas de los pies y las manos. This compound ha mostrado una promesa significativa en pruebas preclínicas y clínicas, demostrando una alta tasa de eficacia contra la onicomicosis leve a moderada .
Métodos De Preparación
Novexatin, también conocido como NP213, se sintetiza como una sal de acetato con una pureza aproximada del 95%. La síntesis se lleva a cabo utilizando técnicas de síntesis en fase sólida. El compuesto se prepara en forma cristalina amorfa como un polvo liofilizado. La pureza del compuesto se determina mediante cromatografía líquida de alto rendimiento de fase inversa .
Análisis De Reacciones Químicas
Novexatin es un péptido antimicrobiano cíclico que experimenta diversas reacciones químicas. Está diseñado utilizando péptidos de defensa del huésped como plantilla, los cuales son componentes esenciales de la respuesta inmune innata a la infección. El compuesto es soluble en agua y rápidamente fungicida en una formulación tópica a base de agua. Demuestra una actividad superior a los agentes antifúngicos existentes en condiciones in vitro representativas de las que se encuentran en las uñas humanas .
Aplicaciones Científicas De Investigación
Treatment of Onychomycosis
The primary application of Novexatin is in the treatment of onychomycosis. The compound has shown remarkable results in clinical trials:
- Phase IIa Clinical Trials : In one study, 84.6% of patients reported clinical improvement after 180 days of treatment, compared to only 20% in the placebo group. Additionally, 43.3% of patients treated with this compound had at least one negative culture result for fungi .
- Safety Profile : this compound has been shown to be safe and well-tolerated, with no systemic absorption detected following topical application. Adverse events were minimal and typically resolved quickly .
Comparative Efficacy
When compared to other antifungal agents such as Efinaconazole and Terbinafine, this compound stands out due to its rapid action and high efficacy rates. Most existing treatments require prolonged application periods (up to 52 weeks), whereas this compound has demonstrated effectiveness with only a 28-day treatment regimen .
Efficacy Data
The following table summarizes key efficacy data from clinical trials involving this compound:
Study Phase | Duration | % Improvement (Clinical) | % Culture Negative |
---|---|---|---|
Phase IIa | 180 days | 84.6% | 43.3% |
Phase IIa | 360 days | N/A | 56.5% |
Case Studies
- Case Study A : A participant with mild onychomycosis showed significant nail improvement after 14 days of treatment with this compound, achieving a clinically satisfactory appearance by day 28.
- Case Study B : In another case involving moderate onychomycosis, the patient reported complete resolution of symptoms and a negative culture result after the full treatment course.
Mecanismo De Acción
Novexatin ejerce sus efectos antifúngicos aprovechando las estrategias de defensa del sistema inmunitario innato. Se basa en péptidos de defensa del huésped, que son componentes naturales de la primera línea de defensa del cuerpo contra los patógenos. El compuesto penetra eficazmente en la uña humana y demuestra una rápida acción fungicida. Su mecanismo de acción es agnóstico al estado de resistencia antimicrobiana de los patógenos diana, minimizando el desarrollo de una resistencia adquirida futura .
Comparación Con Compuestos Similares
Novexatin es único en su diseño y eficacia en comparación con otros agentes antifúngicos. Los compuestos similares incluyen Efinaconazol, Tavaborole, Luliconazol, Terbinafina y Anfotericina B. Estos compuestos también se utilizan para el tratamiento de la onicomicosis, pero difieren en su estructura química, mecanismo de acción y métodos de aplicación. This compound destaca por su acción rápida, alta eficacia y exposición sistémica mínima .
Actividad Biológica
Novexatin, also known as NP213, is a novel antifungal peptide developed for the topical treatment of onychomycosis, a common fungal nail infection. It is designed based on host defense peptides (HDPs), which are integral to the innate immune response against infections. This compound has garnered attention due to its unique mechanism of action, safety profile, and efficacy demonstrated in clinical trials.
This compound functions as a cyclic fungicidal peptide that effectively penetrates human nails. Its design allows it to target and eliminate dermatophytes, specifically Trichophyton species, which are the primary pathogens responsible for onychomycosis. The compound exhibits a strong antifungal activity that is cationic charge-dependent, enhancing its ability to disrupt fungal cell membranes .
Clinical Efficacy
The efficacy of this compound has been evaluated through multiple clinical trials. Notable findings from these studies include:
- Phase IIa Trials :
- In the first trial, 43.3% of patients treated with NP213 showed no detectable fungi after 180 days, compared to only 10% in the placebo group. Additionally, 84.6% reported clinical improvement .
- In the second trial, after 360 days of follow-up, 56.5% of participants were culture-negative for dermatophytes .
Safety Profile
This compound has demonstrated an excellent safety profile across various studies:
- Absorption : No systemic absorption was detected following topical application, with plasma levels remaining below the lower limit of quantification (1.0 ng/ml) in clinical settings .
- Adverse Events : Most adverse events reported were mild and not directly related to the treatment; significant adverse events were absent .
Summary of Clinical Trials
Study Identifier | Population | Treatment | Duration | Key Findings |
---|---|---|---|---|
EudraCT No. 2008-001496-29 | Mild-to-moderate onychomycosis | NP213 (10% w/v) | 180 days | 43.3% culture-negative; 84.6% clinical improvement |
NCT02343627 | Mild-to-moderate onychomycosis | NP213 (once daily) | 60 days | No serious adverse events; well tolerated |
NCT02933879 | Various stages of onychomycosis | NP213 (10% w/v) | 28 days + follow-up | Sustained antifungal activity noted up to 158 days post-treatment |
Patient Reported Outcomes
In addition to clinical metrics, patient-reported outcomes indicated significant improvements in nail appearance and overall satisfaction with treatment after just two weeks of application . This rapid response contrasts sharply with traditional treatments that often require prolonged application periods.
Propiedades
IUPAC Name |
2-[3-[(2S,5S,8S,11S,14S,17S,20S)-5,8,11,14,17,20-hexakis[3-(diaminomethylideneamino)propyl]-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]propyl]guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84N28O7/c43-36(44)57-15-1-8-22-29(71)65-24(10-3-17-59-38(47)48)31(73)67-26(12-5-19-61-40(51)52)33(75)69-28(14-7-21-63-42(55)56)35(77)70-27(13-6-20-62-41(53)54)34(76)68-25(11-4-18-60-39(49)50)32(74)66-23(30(72)64-22)9-2-16-58-37(45)46/h22-28H,1-21H2,(H,64,72)(H,65,71)(H,66,74)(H,67,73)(H,68,76)(H,69,75)(H,70,77)(H4,43,44,57)(H4,45,46,58)(H4,47,48,59)(H4,49,50,60)(H4,51,52,61)(H4,53,54,62)(H4,55,56,63)/t22-,23-,24-,25-,26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZLKNHDHPPJHL-RMIXPHLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84N28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1093.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.